molecular formula C14H15NO B3173429 2-Methyl-4-(3-methylphenoxy)aniline CAS No. 946786-16-9

2-Methyl-4-(3-methylphenoxy)aniline

Cat. No.: B3173429
CAS No.: 946786-16-9
M. Wt: 213.27 g/mol
InChI Key: GMLXWZIGMCJXGD-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylphenoxy)aniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the aniline core is substituted with a methyl group at the 2-position and a 3-methylphenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 2-methylaniline with 3-methylphenol in the presence of a suitable base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution process.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 2-methyl-4-bromoaniline can be coupled with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling reaction is often preferred for industrial production due to its high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methylphenoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-Methyl-4-(3-methylphenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential antioxidant effects. The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-4-(3-methylphenoxy)aniline can be compared with other similar compounds, such as:

    2-Methyl-4-(4-methylphenoxy)aniline: Similar structure but with a different position of the methyl group on the phenoxy ring.

    2-Methyl-4-(3-chlorophenoxy)aniline: Similar structure but with a chlorine substituent instead of a methyl group.

    2-Methyl-4-(3-methoxyphenoxy)aniline: Similar structure but with a methoxy group instead of a methyl group.

Properties

IUPAC Name

2-methyl-4-(3-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-12(8-10)16-13-6-7-14(15)11(2)9-13/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLXWZIGMCJXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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